2-Bromo-5-(bromomethyl)pyridine hydrochloride

Description

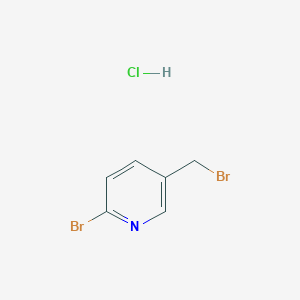

Chemical Structure: 2-Bromo-5-(bromomethyl)pyridine hydrochloride is a pyridine derivative featuring a bromine atom at the 2-position and a bromomethyl group (-CH2Br) at the 5-position, with a hydrochloride salt counterion.

CAS Number: 1353945-06-8 .

Molecular Formula: C6H6Br2N·HCl.

Molecular Weight: ~287.38 g/mol .

Key Properties:

- Purity: ≥95% (typical commercial grade).

- Reactivity: The bromomethyl group enables nucleophilic substitution reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals.

- Applications: Used as a building block in medicinal chemistry, particularly for introducing pyridine-based scaffolds .

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZLFZHEKGTOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(bromomethyl)pyridine hydrochloride typically involves the bromination of 5-(bromomethyl)pyridine. One common method is the reaction of 5-(bromomethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-5-(bromomethyl)pyridine hydrochloride can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 5-methylpyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

- Substitution reactions yield various substituted pyridine derivatives.

- Oxidation reactions produce pyridine N-oxides or other oxidized forms.

- Reduction reactions result in the formation of methylated pyridine compounds.

Scientific Research Applications

Chemistry: 2-Bromo-5-(bromomethyl)pyridine hydrochloride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be incorporated into peptides or nucleotides to investigate their binding properties and biological activities.

Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs) with therapeutic properties.

Industry: In the agrochemical industry, this compound is used to produce herbicides, insecticides, and fungicides. Its reactivity and versatility make it a valuable intermediate in the synthesis of various agrochemical products.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)pyridine hydrochloride depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. The bromine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2-Bromo-5-(chloromethyl)pyridine Hydrochloride

CAS : 1126779-39-2 .

Molecular Formula : C6H6BrClN·HCl.

Key Differences :

- Substituent : Chloromethyl (-CH2Cl) instead of bromomethyl.

- Reactivity : Chloromethyl groups are less reactive in nucleophilic substitutions compared to bromomethyl due to weaker C-Cl bond polarization.

- Molecular Weight : Lower (~243.94 g/mol) due to chlorine’s smaller atomic mass.

Applications : Intermediate in synthesizing antiviral agents and kinase inhibitors .

5-Bromo-2-(chloromethyl)pyridine Hydrochloride

CAS : 936342-91-5 .

Molecular Formula : C6H6BrClN·HCl.

Key Differences :

2-Chloro-3-bromo-5-methylpyridine

CAS: Not explicitly listed (see ). Molecular Formula: C6H5BrClN. Key Differences:

3-Bromo-5-chloro-2-(chloromethyl)pyridine

CAS : EN300-93197 (commercial identifier) .

Molecular Formula : C6H4BrCl2N.

Key Differences :

2-(Bromomethyl)-5-methoxypyridine Hydrobromide

CAS: 17117-17-8 . Molecular Formula: C7H8BrNO·HBr. Key Differences:

- Substituents : Methoxy (-OCH3) at 5-position and bromomethyl at 2-position.

- Solubility : Enhanced solubility in polar solvents due to the methoxy group.

Applications : Precursor for methoxy-containing bioactive molecules .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)pyridine HCl | 1353945-06-8 | C6H6Br2N·HCl | 287.38 | Br (2), CH2Br (5) | High (Br substitution) | Pharmaceutical intermediates |

| 2-Bromo-5-(chloromethyl)pyridine HCl | 1126779-39-2 | C6H6BrClN·HCl | 243.94 | Br (2), CH2Cl (5) | Moderate (Cl substitution) | Antiviral agents |

| 5-Bromo-2-(chloromethyl)pyridine HCl | 936342-91-5 | C6H6BrClN·HCl | 243.94 | Br (5), CH2Cl (2) | Position-dependent reactivity | Catalytic ligands |

| 2-Chloro-3-bromo-5-methylpyridine | N/A | C6H5BrClN | 206.47 | Cl (2), Br (3), CH3 (5) | Low (steric hindrance) | Herbicides |

| 3-Bromo-5-chloro-2-(chloromethyl)pyridine | EN300-93197 | C6H4BrCl2N | 241.37 | Br (3), Cl (5), CH2Cl (2) | Multi-functional | Drug discovery |

| 2-(Bromomethyl)-5-methoxypyridine HBr | 17117-17-8 | C7H8BrNO·HBr | 283.96 | CH2Br (2), OCH3 (5) | Polar reactivity | Bioactive molecules |

Key Research Findings

- Reactivity Trends : Bromomethyl-substituted pyridines (e.g., 2-Bromo-5-(bromomethyl)pyridine HCl) exhibit higher reactivity in Suzuki-Miyaura couplings compared to chloromethyl analogs, enabling efficient aryl-aryl bond formation .

- Stability : Hydrochloride salts (e.g., 2-Bromo-5-(bromomethyl)pyridine HCl) offer improved shelf life compared to free bases, critical for long-term storage in R&D .

- Synthetic Utility : Multi-halogenated derivatives (e.g., 3-Bromo-5-chloro-2-(chloromethyl)pyridine) allow sequential functionalization, reducing step counts in complex molecule synthesis .

Biological Activity

2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS No. 1353945-06-8) is a halogenated pyridine derivative that has garnered attention for its potential biological activities and applications in organic synthesis. This compound features two bromine substituents, one at the 2-position and another as a bromomethyl group at the 5-position of the pyridine ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in pharmaceutical and agrochemical research.

- Molecular Formula : C6H6Br2N·HCl

- Molecular Weight : 256.38 g/mol

- Appearance : White to off-white crystalline powder

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:

- Covalent Bonding : The bromine atoms can form covalent bonds with nucleophilic sites on enzymes or receptors.

- Non-Covalent Interactions : The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing protein conformations and activities.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies have shown that certain pyridine derivatives exhibit significant inhibitory effects on purine nucleoside phosphorylase (PNP), which is crucial for T-cell malignancies and other diseases .

Antimicrobial Activity

Pyridine derivatives have demonstrated varying degrees of antimicrobial activity against bacteria such as E. coli. In particular, compounds with halogen substitutions have been reported to enhance antibacterial properties due to their ability to disrupt bacterial cell membranes .

Anti-Thrombolytic Activity

In a study assessing the anti-thrombolytic properties of pyridine derivatives, some compounds exhibited notable activity against clot formation, suggesting potential therapeutic applications in managing thrombotic conditions .

Case Studies

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-5-methylpyridine | Structure | Moderate antibacterial activity |

| 2-Bromo-6-methylpyridine | Structure | Lower activity compared to 2-Bromo-5-methylpyridine |

| 2,5-Dibromopyridine | Structure | Enhanced reactivity but lower selectivity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-bromo-5-(bromomethyl)pyridine hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves bromination of a pyridine precursor. For example, bromomethylation can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄. Purification involves recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Purity (>98%) is verified via HPLC or GC-MS, with anhydrous storage to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for bromine-induced deshielding (e.g., δ ~4.5 ppm for -CH₂Br).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (²⁷Br/⁸¹Br).

- FT-IR : Identify C-Br stretches (~550–600 cm⁻¹) and pyridine ring vibrations.

- X-ray crystallography (if crystalline): Resolve regiochemistry and hydrogen bonding with the hydrochloride counterion .

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

- Methodology : The bromomethyl moiety acts as an electrophilic site. Reactivity can be tested with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor progress via TLC and isolate products via acid-base extraction. Kinetic studies reveal pseudo-first-order dependence on nucleophile concentration .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodology : Store in amber vials under inert gas (Ar/N₂) at −20°C. Avoid moisture (use desiccants) and light to prevent debromination or decomposition. Stability assays (HPLC over 6 months) confirm integrity .

Advanced Questions

Q. How do electronic effects of substituents dictate regioselectivity in cross-coupling reactions involving this compound?

- Methodology : Electron-withdrawing bromine atoms direct metal-catalyzed couplings (e.g., Suzuki-Miyaura) to specific positions. Computational DFT studies (Gaussian, B3LYP/6-31G*) model charge distribution, while Hammett plots correlate substituent effects with reaction rates. Compare with analogs like 2-chloro-5-bromopyridine to assess halogen-dependent selectivity .

Q. What mechanistic pathways dominate in radical-mediated reactions of this compound?

- Methodology : Radical initiators (e.g., AIBN) generate bromine-centered radicals, enabling C–H functionalization. EPR spectroscopy detects radical intermediates, while kinetic isotope effects (KIE) distinguish between hydrogen abstraction and halogen transfer mechanisms. Contrast with polar pathways (e.g., SN2) using solvent polarity studies .

Q. How can this compound be evaluated for enzyme inhibition activity in biochemical assays?

- Methodology :

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.

- Covalent binding studies : Use LC-MS/MS to identify adducts formed via bromomethyl-lysine/cysteine interactions.

- Docking simulations (AutoDock Vina) : Predict binding modes relative to non-brominated analogs .

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

- Methodology : Replicate conditions with controlled variables (temperature, catalyst loading). Use design of experiments (DoE) to identify critical factors. Compare purification methods (e.g., column vs. recrystallization) and characterize byproducts via MS/MS .

Q. What computational tools are effective for modeling the compound’s reactivity in silico?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.